molecular formula C6H10O4S2 B15075816 2,3'-Bithietane 1,1,1',1'-tetraoxide CAS No. 17471-12-4

2,3'-Bithietane 1,1,1',1'-tetraoxide

Cat. No.: B15075816
CAS No.: 17471-12-4
M. Wt: 210.3 g/mol
InChI Key: TVDOUUJQVCFKNI-UHFFFAOYSA-N
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Description

2,3'-Bithietane 1,1,1',1'-tetraoxide is a sulfur-containing heterocyclic compound characterized by two thietane rings (four-membered cyclic sulfides) connected via a 2,3' linkage. Each thietane ring is fully oxidized at the sulfur atoms, forming sulfone groups (tetraoxide configuration). This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science.

Properties

CAS No.

17471-12-4

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

IUPAC Name

2-(1,1-dioxothietan-3-yl)thietane 1,1-dioxide

InChI

InChI=1S/C6H10O4S2/c7-11(8)3-5(4-11)6-1-2-12(6,9)10/h5-6H,1-4H2

InChI Key

TVDOUUJQVCFKNI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C1C2CS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Bithietane 1,1,1’,1’-tetraoxide typically involves the oxidation of 2,3’-bithietane. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the product.

Industrial Production Methods

While specific industrial production methods for 2,3’-Bithietane 1,1,1’,1’-tetraoxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the oxidizing agents and the compound itself.

Chemical Reactions Analysis

Types of Reactions

2,3’-Bithietane 1,1,1’,1’-tetraoxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfone groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield sulfides.

Scientific Research Applications

2,3’-Bithietane 1,1,1’,1’-tetraoxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 2,3’-Bithietane 1,1,1’,1’-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular processes and pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Differences
Compound Molecular Formula Sulfur Atoms Oxidation State (S) Key Functional Groups
2,3'-Bithietane 1,1,1',1'-tetraoxide C₄H₆O₄S₂ 2 +4 (all S as SO₂) Two fused thietane sulfones
1,3-Dithietane 1-oxide C₂H₄OS₂ 2 +2 (one S as SO) Single thietane sulfoxide
1,3-Dithietane 1,1,3-trioxide C₂H₄O₃S₂ 2 +4 (two S as SO₂) Two sulfone groups

Analysis :

  • Oxidation State : The tetraoxide configuration in 2,3'-bithietane results in higher electron-withdrawing capacity compared to partially oxidized analogs like 1,3-dithietane 1-oxide. This impacts reactivity in nucleophilic substitutions or cycloadditions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Inferred from Analogous Compounds)
Property 2,3'-Bithietane Tetraoxide 1,3-Dithietane 1-Oxide 1,3-Dithietane 1,1,3-Trioxide
Molecular Weight (g/mol) ~178.18 108.19 140.19
XLogP3 (Lipophilicity) Estimated < -1.0 -0.1 Not reported
Topological Polar Surface Area (Ų) ~110 61.6 ~90
Hydrogen Bond Acceptors 4 3 3

Key Findings :

  • Polarity : The tetraoxide’s higher polar surface area (due to four oxygen atoms) suggests greater solubility in polar solvents compared to its analogs.
  • Lipophilicity : Lower XLogP3 values indicate reduced membrane permeability, limiting applications in biological systems compared to less oxidized dithietanes.

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